molecular formula C6H12ClF2NO2S B6215006 3-difluoromethanesulfonylpiperidine hydrochloride CAS No. 2731011-10-0

3-difluoromethanesulfonylpiperidine hydrochloride

Cat. No. B6215006
CAS RN: 2731011-10-0
M. Wt: 235.7
InChI Key:
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Description

3-Difluoromethanesulfonylpiperidine hydrochloride (3-DMSP) is an organic compound that has been used in both industrial and laboratory settings for a variety of applications. It is a highly versatile compound that can be used in a variety of reactions and has a wide range of applications. In the laboratory, 3-DMSP is used as a reagent for the synthesis of other compounds, as a catalyst in chemical reactions, and as a substrate for enzymatic reactions. It has also been used in industrial processes to produce a variety of products, including pharmaceuticals, pesticides, and food additives.

Scientific Research Applications

3-difluoromethanesulfonylpiperidine hydrochloride is a useful reagent for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and food additives. It has also been used in a variety of biochemical and physiological experiments. It has been used in studies of enzyme kinetics, protein folding, and protein-ligand interactions. It has also been used in studies of cell signaling pathways and in studies of the structure and function of proteins.

Mechanism of Action

The mechanism of action of 3-difluoromethanesulfonylpiperidine hydrochloride is not fully understood. It is believed to act as an inhibitor of enzymes, and it is thought to interact with proteins and other molecules in a variety of ways. It is also believed to interact with cell membranes and to affect the activity of certain ion channels.
Biochemical and Physiological Effects
3-difluoromethanesulfonylpiperidine hydrochloride has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, to alter the activity of ion channels, and to modulate the activity of cell signaling pathways. It has also been shown to affect the structure and function of proteins and to modulate the activity of transcription factors.

Advantages and Limitations for Lab Experiments

3-difluoromethanesulfonylpiperidine hydrochloride has a number of advantages for laboratory experiments. It is a relatively simple and inexpensive reagent, and it can be used in a variety of reactions. It is also relatively safe and non-toxic. The main limitation of 3-difluoromethanesulfonylpiperidine hydrochloride is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for 3-difluoromethanesulfonylpiperidine hydrochloride are numerous. It could be used in further studies of enzyme kinetics, protein folding, and protein-ligand interactions. It could also be used in further studies of cell signaling pathways and in studies of the structure and function of proteins. It could also be used to develop new pharmaceuticals, pesticides, and food additives. Additionally, further research could be done to improve the solubility of 3-difluoromethanesulfonylpiperidine hydrochloride in water, which would make it easier to use in laboratory experiments.

Synthesis Methods

3-difluoromethanesulfonylpiperidine hydrochloride is synthesized from the reaction of difluoromethanesulfonyl chloride and piperidine. The reaction is typically carried out in aqueous medium, and the product is isolated as a hydrochloride salt. The reaction is relatively simple and can be carried out at room temperature. The reaction can also be carried out in an organic solvent, such as dichloromethane, and the product can be isolated as a free base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-difluoromethanesulfonylpiperidine hydrochloride involves the reaction of difluoromethanesulfonic anhydride with piperidine in the presence of a catalyst, followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Difluoromethanesulfonic anhydride", "Piperidine", "Catalyst", "Water", "Hydrochloric acid" ], "Reaction": [ "Add difluoromethanesulfonic anhydride and piperidine to a reaction vessel", "Add catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 50-60°C and stir for several hours", "Allow the reaction mixture to cool to room temperature", "Add water to the reaction mixture to hydrolyze the difluoromethanesulfonic anhydride", "Extract the product with an organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Add hydrochloric acid to the organic layer to form the hydrochloride salt of the product", "Filter the product and wash with cold diethyl ether", "Dry the product under vacuum to obtain 3-difluoromethanesulfonylpiperidine hydrochloride" ] }

CAS RN

2731011-10-0

Molecular Formula

C6H12ClF2NO2S

Molecular Weight

235.7

Purity

95

Origin of Product

United States

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